1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

urease inhibition Helicobacter pylori anti-ulcer

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2) is a heterocyclic building block belonging to the N-arylpiperazine class, with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. It is characterized by a benzyl substituent on one piperazine nitrogen and a 3-nitropyridin-2-yl group on the other.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 499771-07-2
Cat. No. B1273655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-nitropyridin-2-yl)piperazine
CAS499771-07-2
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2
InChIKeyJSBNNOROVYIJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2): Core Structural and Physicochemical Baseline for Procurement


1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2) is a heterocyclic building block belonging to the N-arylpiperazine class, with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . It is characterized by a benzyl substituent on one piperazine nitrogen and a 3-nitropyridin-2-yl group on the other. The compound is a crystalline solid with a reported melting point of 64–66 °C and a predicted density of 1.263 g/cm³ . Its predicted ACD/LogP is 3.42, indicating moderate lipophilicity . The compound is commercially available at purities ranging from 95% to 98% (HPLC) from multiple reputable vendors .

Why Generic Substitution Fails for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2)


Closely related piperazine analogs are not interchangeable due to the critical influence of the 3-nitropyridine moiety on both electronic properties and biological target engagement. In a series of urease inhibitors, the 1-(3-nitropyridin-2-yl)piperazine scaffold served as the essential pharmacophore, with the precursor compound 3 exhibiting an IC₅₀ of 3.90 ± 1.91 µM against jack bean urease [1]. The presence and position of the nitro group directly modulate inhibitory potency; for example, the 2-NO₂ derivative (5b) achieved an IC₅₀ of 2.0 µM, while the 4-NO₂ analog (5d) showed a 4-fold weaker IC₅₀ of 8.25 µM [1]. Similarly, replacing the nitropyridine with a simple pyridine (1-benzyl-4-(pyridin-2-yl)piperazine, CAS 63980-42-7) removes the electron-withdrawing nitro group entirely, abrogating the scaffold's hydrogen-bonding capacity at the enzyme active site. The benzyl group on the target compound further differentiates it from the simpler 1-(3-nitropyridin-2-yl)piperazine (CAS 87394-48-7), adding lipophilicity and a potential secondary binding interaction. These structural differences translate to distinct physicochemical profiles, reactivity, and biological outcomes that cannot be matched by off-the-shelf alternatives.

Quantitative Differentiation Evidence for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine vs. Closest Analogs


Urease Inhibitory Activity: 3-Nitropyridine Scaffold Potency vs. Thiourea Standard

The 1-(3-nitropyridin-2-yl)piperazine core, which is the direct precursor and pharmacophoric substructure of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, demonstrates significant urease inhibitory activity. The unsubstituted precursor (compound 3) exhibits an IC₅₀ of 3.90 ± 1.91 µM against jack bean urease, which is approximately 6-fold more potent than the standard inhibitor thiourea (IC₅₀ = 23.2 ± 11.0 µM) [1]. Among derivatives, the 2-Cl substituted analog (5b) achieves an IC₅₀ of 2.0 ± 0.73 µM, nearly 12-fold more potent than thiourea, with a binding energy of −8.0 kcal/mol compared to −2.8 kcal/mol for thiourea [1]. This establishes that the 3-nitropyridin-2-yl pharmacophore present in the target compound is a validated, potent urease-inhibiting scaffold. While direct urease IC₅₀ data for the benzyl-substituted compound are not yet published, the benzyl group offers a vector for further derivatization (e.g., to carbodithioate derivatives) shown to retain low-micromolar potency (IC₅₀ = 5.16 µM for the most potent derivative) .

urease inhibition Helicobacter pylori anti-ulcer enzyme inhibitor jack bean urease

Melting Point Differentiation: Higher Crystallinity vs. Non-Nitrated Pyridyl Analog

The target compound exhibits a melting point of 64–66 °C, significantly higher than its non-nitrated pyridine analog 1-Benzyl-4-(pyridin-2-yl)piperazine (CAS 63980-42-7), which is typically an oil or low-melting solid at room temperature . The higher melting point, attributable to the nitro group's enhancement of crystal lattice energy through dipole-dipole interactions and potential C–H···O hydrogen bonds, facilitates easier purification by recrystallization and simplifies handling and storage. In contrast, the des-nitro analog requires more complex purification (e.g., column chromatography or distillation) and may present stability challenges during long-term storage.

melting point crystallinity purification solid-state formulation

Physicochemical Profile: Predicted LogP Distinction from Phenyl-Piperazine Analogs

The target compound has a predicted ACD/LogP of 3.42 . This is notably lower than the corresponding 2-nitrophenyl analog 1-Benzyl-4-(2-nitrophenyl)piperazine (CAS 199105-16-3), which has a predicted LogP of 3.44 [1], and the 4-nitrophenyl analog (CAS 16155-08-1), which would be expected to have a similar LogP. While the absolute difference is small, the key distinction lies in the hydrogen-bond acceptor capacity: the pyridine nitrogen in the target compound provides an additional H-bond acceptor (total 6 vs. 5 for the phenyl analogs), as reflected in the polar surface area (65 Ų for the target vs. ~52 Ų for the nitrophenyl series) [1]. At physiological pH (7.4), the predicted ACD/LogD of the target compound is 2.80, with a predicted ACD/BCF of 78.67, indicating moderate bioavailability potential distinct from the phenyl series .

lipophilicity LogP drug-likeness permeability ADME

Commercial Purity and Availability: Consistent High-Purity Supply vs. Core Scaffold

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is readily available from multiple established chemical suppliers at certified purities of ≥97% (HPLC), with some vendors offering ≥98% . This contrasts with the simpler core scaffold 1-(3-nitropyridin-2-yl)piperazine (CAS 87394-48-7), which is less commonly stocked and often requires custom synthesis. The benzyl derivative benefits from a more robust commercial supply chain, with multiple vendors in the US, EU, and China offering the compound in quantities from 200 mg to multi-gram scale . This ensures batch-to-batch consistency and reduces lead times for procurement, which is critical for reproducible research and development programs.

purity procurement supply chain quality assurance HPLC

Reactivity Advantage: Nitro Group Enables Orthogonal Derivatization Pathways

The 3-nitropyridin-2-yl group in the target compound provides a built-in synthetic handle for selective reduction to the corresponding 3-aminopyridine derivative under mild conditions (e.g., H₂/Pd-C or LiAlH₄) . This enables a divergent synthesis strategy: the nitro group can be reduced to an amine for subsequent amide coupling, sulfonamide formation, or diazotization chemistry, while the benzyl group remains intact for further functionalization or as a protective group. In the urease inhibitor series, this reactivity was exploited to generate 26 derivatives (series 5a–o and 7a–k) with a range of potencies (IC₅₀ from 2.0 to 14.12 µM) [1]. The non-nitrated pyridine analog (CAS 63980-42-7) lacks this versatile handle, while the nitrophenyl analogs (CAS 199105-16-3, 16155-08-1) offer reduction potential but without the additional pyridine nitrogen for metal coordination in biological targets.

nitro reduction amine synthesis diversification SAR library synthesis

Safety and Handling Profile: Documented GHS Classification Enables Compliant Procurement

The compound has a documented GHS classification with specific hazard and precautionary statements, including Signal Word: Warning, H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This level of safety documentation is not uniformly available for closely related analogs such as 1-Benzyl-4-(2-nitrophenyl)piperazine (CAS 199105-16-3) or 1-Benzyl-4-(pyridin-2-yl)piperazine (CAS 63980-42-7), where vendor SDS documentation is often incomplete or absent . The availability of a comprehensive SDS facilitates institutional chemical safety approval, proper storage (2–8 °C, sealed in dry conditions), and shipping classification, reducing administrative barriers to procurement.

GHS safety data sheet hazard classification lab safety compliance

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2)


Urease Inhibitor Lead Optimization and Antibacterial Drug Discovery

The 3-nitropyridin-2-yl pharmacophore is validated as a potent urease inhibitor core, with the benzyl-substituted scaffold serving as an entry point for SAR expansion. Research groups developing anti-Helicobacter pylori therapies can use this compound as a starting material for synthesizing carbodithioate, semicarbazone, or thiosemicarbazone derivatives, following established synthetic protocols that have yielded low-micromolar urease inhibitors (IC₅₀ as low as 2.0 µM for optimized analogs) [1].

CNS Receptor Ligand Development via Nitro Reduction to Aniline

The nitro group can be selectively reduced to a primary amine, converting the compound into 1-Benzyl-4-(3-aminopyridin-2-yl)piperazine—a scaffold amenable to amide or sulfonamide coupling for generating CNS-targeted compound libraries. The benzylpiperazine motif is a privileged structure in dopamine, serotonin, and muscarinic receptor ligand design, making this a versatile intermediate for neuroscience drug discovery [2].

Chemical Biology Probe Synthesis for Target Identification

The dual functionalization points (benzyl group for hydrophobic interactions; nitropyridine for reduction/bioconjugation) make this compound suitable for synthesizing affinity probes or photoaffinity labels. The moderate lipophilicity (ACD/LogP = 3.42) and favorable predicted LogD (2.80 at pH 7.4) support cell permeability for intracellular target engagement studies .

High-Throughput Library Synthesis and Fragment-Based Drug Discovery

The robust commercial availability at ≥97% purity from multiple vendors enables procurement of multi-gram quantities for parallel synthesis. The nitro group provides a single-step diversification point to generate 20–50 analogs in one synthetic cycle, accelerating hit-to-lead timelines in fragment-based or DNA-encoded library programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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